molecular formula C26H30N5O4P B1684423 3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol CAS No. 845895-51-4

3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol

Cat. No.: B1684423
CAS No.: 845895-51-4
M. Wt: 507.5 g/mol
InChI Key: PADCFSVZOYFPCZ-UHFFFAOYSA-N
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Preparation Methods

The synthesis of AP23464 involves the preparation of trisubstituted purines. The synthetic route typically includes the following steps:

Industrial production methods for AP23464 are not widely documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for cost-effectiveness and yield.

Chemical Reactions Analysis

AP23464 undergoes several types of chemical reactions, including:

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The major products formed from these reactions are various substituted purines, which are intermediates in the synthesis of AP23464 .

Scientific Research Applications

AP23464 has several scientific research applications:

Mechanism of Action

AP23464 exerts its effects by inhibiting the activity of Src and Abl kinases. It binds to the adenosine 5′-triphosphate-binding site of these kinases, preventing their phosphorylation and subsequent activation. This inhibition leads to the blockage of cell cycle progression and induction of apoptosis in Bcr-Abl–expressing cells . The molecular targets of AP23464 include the Bcr-Abl tyrosine kinase and other related kinases involved in cell signaling pathways .

Properties

CAS No.

845895-51-4

Molecular Formula

C26H30N5O4P

Molecular Weight

507.5 g/mol

IUPAC Name

3-[2-[2-cyclopentyl-6-(4-dimethoxyphosphorylanilino)purin-9-yl]ethyl]phenol

InChI

InChI=1S/C26H30N5O4P/c1-34-36(33,35-2)22-12-10-20(11-13-22)28-25-23-26(30-24(29-25)19-7-3-4-8-19)31(17-27-23)15-14-18-6-5-9-21(32)16-18/h5-6,9-13,16-17,19,32H,3-4,7-8,14-15H2,1-2H3,(H,28,29,30)

InChI Key

PADCFSVZOYFPCZ-UHFFFAOYSA-N

SMILES

CP(=O)(C)C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O

Canonical SMILES

COP(=O)(C1=CC=C(C=C1)NC2=C3C(=NC(=N2)C4CCCC4)N(C=N3)CCC5=CC(=CC=C5)O)OC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

AP23464;  AP-23464;  AP 23464

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 2
Reactant of Route 2
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 3
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 4
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 5
Reactant of Route 5
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol
Reactant of Route 6
Reactant of Route 6
3-[2-(2-Cyclopentyl-6-{[4-(dimethylphosphoryl)phenyl]amino}-9H-purin-9-YL)ethyl]phenol

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